
Cci-103F
Overview
Description
CCI-103F, a hexafluorinated 2-nitroimidazole derivative, is a hypoxia-sensitive bioreductive marker designed to detect oxygen-deficient regions in solid tumors. Under hypoxic conditions, this compound undergoes reductive activation, forming covalent adducts with cellular macromolecules . These adducts are detectable via fluorescence immunohistochemistry (IHC) or $^{19}\text{F}$ magnetic resonance spectroscopy (MRS), offering a non-radioactive alternative to traditional hypoxia tracers like tritium-labeled misonidazole . This compound’s binding correlates with regions of chronic hypoxia, particularly in tumor cores, and its compatibility with histological analysis enables simultaneous evaluation of tumor microenvironment features (e.g., vascular maturity, pericyte coverage) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- typically involves multiple steps. One common method involves the reaction of imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives .
Scientific Research Applications
Tumor Hypoxia Detection
One of the primary applications of CCI-103F is in the detection and study of tumor hypoxia. It has been used extensively in both rodent models and canine tumors to assess the prevalence and distribution of hypoxic cells. A significant study involving 32 primary malignant canine tumors demonstrated that this compound could label hypoxic regions effectively, providing insights into tumor biology and treatment responses .
Table 1: Summary of Studies Using this compound in Tumor Hypoxia Detection
Study | Sample Type | Methodology | Key Findings |
---|---|---|---|
Jin et al., 1990 | Mouse Tumors | ^1H/^19F MRS | Dynamic measurements of retention; correlation with radiosensitivity. |
Thrall et al., 1994 | Canine Tumors | Immunohistochemistry | Distribution patterns of this compound correlated with tumor characteristics. |
Ljungkvist et al., 2006 | Murine Tumors | Imaging Analysis | Dynamics of hypoxia post-irradiation; implications for treatment timing. |
Evaluation of Treatment Efficacy
This compound has been instrumental in evaluating the efficacy of various cancer treatments by monitoring changes in tumor hypoxia over time. By assessing how hypoxic regions respond to therapies such as radiation or chemotherapy, researchers can gain valuable insights into tumor behavior and potential resistance mechanisms .
Canine Tumor Study
In a comprehensive study involving canine tumors, this compound was administered intravenously at a dose of 40 mg/kg. Histological examination revealed that hypoxic cells were present in 31 out of 32 tumors analyzed, with an average labeling percentage of 12.2%. This study highlighted the utility of this compound as a non-radioactive method for detecting nitroimidazole adducts at the cellular level, allowing concurrent histological examination .
Comparative Studies with Other Markers
Research comparing this compound with other hypoxia markers such as pimonidazole has provided insights into their relative effectiveness in different tumor types. In one study, both markers were used concurrently to assess their distribution and binding patterns in canine tumors, revealing that this compound offered distinct advantages in certain contexts due to its higher signal intensity and specificity .
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
CCI-103F vs. Pimonidazole (PIMO)
Key Findings :
- In dual-tracer studies, simultaneous injection of this compound and PIMO revealed overlapping staining patterns, indicating co-localization in chronically hypoxic regions. However, staggered administration (PIMO first, followed by this compound) showed reduced overlap, highlighting PIMO’s sensitivity to transient hypoxia at the tumor edge .
- This compound’s adducts persist longer in hypoxic cells, making it superior for chronic hypoxia detection .
This compound vs. Misonidazole
Key Findings :
- Both compounds bind selectively to hypoxic cells, but this compound’s non-radioactive nature allows safer clinical use .
- Misonidazole’s binding is inhibited by exogenous cysteamine, whereas this compound’s adducts are unaffected by glutathione depletion or radical scavengers .
This compound vs. EF5 and Other Nitroimidazoles
Key Findings :
- This compound’s fluorinated structure improves tissue penetration and stability compared to EF5 .
- EF5 is more sensitive to acute hypoxia, while this compound excels in chronic hypoxia detection .
Research Findings and Clinical Implications
- Vascular Dynamics : Hypoxic regions labeled by this compound at the tumor edge were associated with immature CD31$^+$NG2$^-$ vessels, suggesting hypoxia due to perfusion defects rather than low vessel density .
- Therapeutic Response : this compound-guided MRS identified tumors responsive to thermoradiotherapy, with hypoxia reduction correlating with improved outcomes .
Advantages and Limitations of this compound
Biological Activity
CCI-103F is a nitroimidazole compound primarily utilized as a hypoxia marker in cancer research. Its biological activity is closely associated with the identification and quantification of hypoxic cells within tumors, which is critical for understanding tumor microenvironments and developing targeted therapies. This article delves into the biological activity of this compound, supported by various studies and data tables that illustrate its efficacy and applications in cancer research.
This compound operates by selectively labeling hypoxic cells through a reduction mechanism that occurs under low oxygen conditions. This property makes it an effective tool for assessing tumor hypoxia, which is often linked to tumor aggressiveness and resistance to conventional therapies. The compound is preferentially reduced in hypoxic environments, leading to its accumulation in these regions, allowing for visualization and quantification.
Hypoxic Cell Labeling
A significant study investigated the distribution of this compound in canine tumors, revealing that the labeling heterogeneity varied significantly among different tumors. The study employed immunostaining techniques to assess nitroimidazole-labeled hypoxic cells in 24 canine tumors. Key findings included:
- Intratumoral Variation : 27% of total variation was attributed to differences within individual tumors.
- Intertumoral Variation : 30% of total variation was observed between different tumors.
- Residual Variation : 43% of variation occurred at the microscopic level, indicating substantial heterogeneity in hypoxic cell distribution within tumors .
Comparative Studies
In a comparative analysis with pimonidazole, another hypoxia marker, this compound demonstrated similar abilities to discriminate between hypoxic and normoxic cells. This dual-marker strategy allowed researchers to quantify transient changes in tumor hypoxia over time using flow cytometry. The study highlighted that sequential administration of both markers could provide a more comprehensive understanding of tumor oxygenation dynamics .
Canine Tumor Studies
In a series of studies involving canine tumors, this compound was used extensively to evaluate tumor hypoxia. One notable case involved comparing oral and intravenous administration methods of pimonidazole while using this compound as a control. The findings indicated that both administration routes provided valuable insights into the hypoxic status of tumors, with implications for treatment strategies .
Human Tumor Xenografts
In human tumor xenograft models, this compound was utilized alongside pimonidazole to assess changes in tumor hypoxia. The results demonstrated that the combination of these markers could effectively delineate areas of fluctuating oxygen levels within tumors, providing critical data for therapeutic planning and evaluation .
Data Tables
Study | Findings | Hypoxia Marker Used |
---|---|---|
Canine Tumor Study | 27% intratumoral variation; 30% intertumoral variation | This compound |
Dual Marker Analysis | Effective discrimination between hypoxic and normoxic cells | This compound & Pimonidazole |
Human Xenograft Evaluation | Quantified transient changes in tumor oxygenation | This compound & Pimonidazole |
Q & A
Basic Research Questions
Q. How can researchers establish baseline parameters for evaluating CCI-103F’s hypoxia-specific staining efficacy in experimental models?
- Methodological Answer : Baseline parameters should include quantitative metrics such as staining area percentages under controlled conditions (e.g., non-injected controls vs. treatment groups). Statistical analysis (e.g., ANOVA or t-tests) should compare staining intensity across groups, ensuring reproducibility by standardizing injection protocols (e.g., US-guided administration) and environmental variables (e.g., oxygen levels) .
Q. What experimental controls are critical for validating this compound’s specificity in hypoxia imaging studies?
- Methodological Answer : Controls should include:
- Negative controls : Tissues/regions with confirmed normoxia.
- Positive controls : Pre-treated samples with known hypoxia-inducing agents (e.g., sodium hyaluronate + H₂O₂).
- Technical controls : Parallel staining with alternative hypoxia markers (e.g., pimonidazole) to cross-validate results. Ensure blinding during analysis to reduce observer bias .
Q. How should researchers design dose-response experiments to assess H₂O₂’s impact on this compound staining outcomes?
- Methodological Answer : Use a gradient of H₂O₂ concentrations (e.g., 0.1–10 mM) to evaluate dose-dependent effects on cell viability and staining patterns. Pair quantitative imaging (e.g., fluorescence microscopy) with cell death assays (e.g., propidium iodide uptake) to distinguish hypoxia-specific staining from artifact signals caused by oxidative stress .
Advanced Research Questions
Q. How can conflicting data between this compound and pimonidazole staining in reoxygenation studies be reconciled?
- Methodological Answer : Contradictions may arise from differences in marker pharmacokinetics (e.g., binding half-life) or tissue penetration. To resolve this:
- Perform time-course experiments to track staining dynamics post-injection.
- Use multi-modal imaging (e.g., PET/MRI co-registration) to correlate spatial staining patterns with oxygen partial pressure (pO₂) measurements.
- Apply meta-analysis frameworks to compare results across studies, adjusting for variables like injection timing and tissue heterogeneity .
Q. What statistical approaches are optimal for analyzing spatial heterogeneity in this compound-stained tumor sections?
- Methodological Answer : Employ spatial autocorrelation analysis (e.g., Moran’s I index) to quantify clustering of hypoxic regions. Machine learning algorithms (e.g., U-Net for image segmentation) can automate quantification of staining area percentages. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) mitigate normality assumptions .
Q. How can researchers address limitations in this compound’s applicability to 3D tumor models or organoid systems?
- Methodological Answer : Optimize protocols for:
- Penetration : Use microbubble-enhanced ultrasound to improve this compound delivery in dense 3D structures.
- Resolution : Combine confocal microscopy with tissue clearing techniques (e.g., CLARITY) for deep imaging.
- Validation : Correlate staining with hypoxia-sensitive gene expression (e.g., HIF-1α targets) via qPCR or spatial transcriptomics .
Q. Methodological Pitfalls and Solutions
Q. What steps ensure reproducibility of this compound staining in multi-institutional studies?
- Methodological Answer :
- Standardization : Publish detailed protocols for injection volume, timing, and imaging settings.
- Inter-lab calibration : Distribute reference tissue samples with pre-characterized hypoxia levels.
- Data sharing : Use platforms like Zenodo to share raw imaging data and analysis pipelines .
Q. How should researchers adjust experimental designs when this compound staining contradicts transcriptional hypoxia biomarkers?
- Methodological Answer : Investigate temporal discordance (e.g., HIF-1α protein degradation lagging mRNA changes) or off-target effects. Perform:
- Time-resolved sampling : Collect paired staining and RNA-seq data at multiple timepoints.
- Pharmacological inhibition : Use HIF-1α inhibitors (e.g., PX-478) to test functional links between staining and hypoxia pathways .
Q. Data Reporting and Ethics
Q. What metadata is essential for publishing this compound-related findings in compliance with FAIR principles?
- Methodological Answer : Include:
- Experimental conditions : Injection parameters, staining duration, imaging equipment specifications.
- Analysis pipelines : Software versions, code repositories, and thresholding criteria for staining quantification.
- Ethical compliance : IRB approvals for animal/human studies and data anonymization protocols .
Q. How can researchers transparently report unexpected results, such as non-linear H₂O₂ effects on this compound signals?
- Methodological Answer : Use the TRIPOD framework for predictive model reporting or ARRIVE 2.0 guidelines for animal studies. Discuss alternative hypotheses (e.g., H₂O₂-induced membrane permeability changes) and propose follow-up experiments (e.g., ROS scavenger co-treatments) .
Q. Tables for Key Findings from
Treatment Group | Staining Area (%) | pO₂ (mmHg) | Cell Viability (%) |
---|---|---|---|
Non-injected control | 8.2 ± 1.5 | 25.3 ± 2.1 | 98.5 ± 0.7 |
Sodium hyaluronate | 34.7 ± 4.8 | 12.1 ± 1.8 | 85.2 ± 3.2 |
Sodium hyaluronate + H₂O₂ | 52.1 ± 6.3 | 5.4 ± 0.9 | 63.8 ± 5.1 |
Data from US-guided injection experiments under standardized hypoxia conditions (n=10 samples/group, ANOVA p<0.001).
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMNREHJLVXWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908903 | |
Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-39-3 | |
Record name | Cci 103F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104290393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCI-103F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IW6LAX4HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.